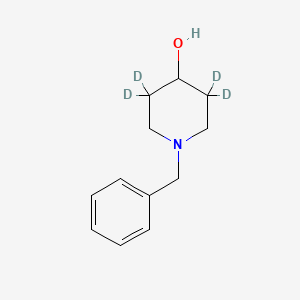

1-Benzyl-4-piperidinol-3,3,5,5-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a labeled substituted piperidine . It is used as a pesticide . The compound has a molecular weight of 195.29 and a molecular formula of C12H13D4NO .

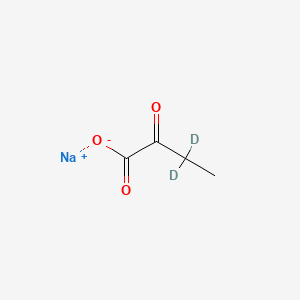

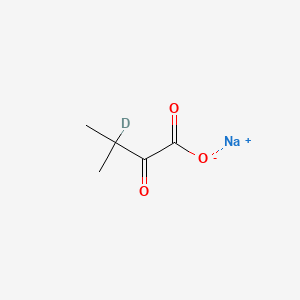

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: [2H]C1 ( [2H])CN (CC2=CC=CC=C2)CC ( [2H]) ( [2H])C1O .Scientific Research Applications

Anti-Acetylcholinesterase Activity

A notable application of 1-benzyl-4-piperidinol derivatives is in the field of anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, demonstrate potent anti-AChE activity. These compounds can potentially be developed as antidementia agents (Sugimoto et al., 1990).

Sigma1 Receptor-Like Sites Binding

Research has also identified the binding of certain 1-benzyl-4-piperidinol derivatives to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells. This highlights their significance in pharmacological research, particularly in understanding the mechanisms of receptor interactions (Helmeste et al., 1999).

Molecular Structure and Spectroscopic Studies

Comprehensive spectroscopic investigations (FT-IR, FT-Raman, UV-Vis, and NMR) of 1-Benzyl-4-(N-Boc-amino)piperidine have provided valuable insights into its molecular structure and properties. These studies are crucial for understanding the chemical reactivity and potential applications of such compounds in various scientific domains (Janani et al., 2020).

Synthesis and Structure-Activity Relationships

Further research into the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-piperidinol derivatives has led to the development of compounds with enhanced anti-AChE activity. These studies are pivotal in drug discovery and the development of new therapeutics (Sugimoto et al., 1992).

Potential in Corrosion Inhibition

1-Benzyl-4-piperidinol derivatives have also been studied for their potential as corrosion inhibitors on iron surfaces. This application is crucial in materials science and engineering, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (Belghiti et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways activated by this neurotransmitter.

Biochemical Pathways

The antagonistic action of this compound on the muscarinic acetylcholine receptor affects various biochemical pathways. For instance, it can influence the G-protein coupled receptor signaling pathway, which is involved in numerous physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the muscarinic acetylcholine receptor. By inhibiting the action of acetylcholine, it can modulate various physiological processes mediated by this neurotransmitter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism. Moreover, factors such as pH and temperature can impact its stability .

properties

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676240 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88227-11-6 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)